molecular formula C37H52O4Si2 B11947431 Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane CAS No. 960294-52-4

Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane

Cat. No.: B11947431
CAS No.: 960294-52-4
M. Wt: 617.0 g/mol
InChI Key: UJZCFJVJVMCEGU-ZDNUIVDRSA-N
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Description

Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane: is a complex organic compound that features multiple functional groups, including silyl ethers, methoxy groups, and a vinylcyclobutyl moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Formation of Vinylcyclobutyl Moiety: This step involves the formation of the cyclobutane ring with a vinyl group through a cycloaddition reaction.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with diphenylsilane under specific conditions, such as the presence of a catalyst.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the silyl ether groups, converting them back to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can lead to the formation of epoxides, while reduction of silyl ethers results in the corresponding alcohols.

Scientific Research Applications

Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane involves its interaction with molecular targets through its functional groups. The silyl ether groups can participate in hydrogen bonding, while the vinyl group can undergo addition reactions. The methoxybenzyl group can engage in π-π interactions with aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl(dimethyl)silyl-protected alcohols: These compounds share the silyl ether protection group.

    Vinylcyclobutane derivatives: Compounds with similar cyclobutane rings and vinyl groups.

    Methoxybenzyl-protected compounds: Molecules with methoxybenzyl groups for protection.

Uniqueness

The uniqueness of Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane lies in its combination of multiple functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

960294-52-4

Molecular Formula

C37H52O4Si2

Molecular Weight

617.0 g/mol

IUPAC Name

tert-butyl-[[(1R,2S,3R)-2-[tert-butyl(dimethyl)silyl]oxy-1-ethenyl-3-[(4-methoxyphenyl)methoxy]cyclobutyl]methoxy]-diphenylsilane

InChI

InChI=1S/C37H52O4Si2/c1-11-37(28-40-43(36(5,6)7,31-18-14-12-15-19-31)32-20-16-13-17-21-32)26-33(34(37)41-42(9,10)35(2,3)4)39-27-29-22-24-30(38-8)25-23-29/h11-25,33-34H,1,26-28H2,2-10H3/t33-,34-,37+/m1/s1

InChI Key

UJZCFJVJVMCEGU-ZDNUIVDRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H](C[C@]1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)OCC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(CC1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)OCC4=CC=C(C=C4)OC

Origin of Product

United States

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